molecular formula C20H20N2O3S B11467548 7,8-dimethoxy-2-(2-methylphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

7,8-dimethoxy-2-(2-methylphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

Cat. No.: B11467548
M. Wt: 368.5 g/mol
InChI Key: AZNYXOWVTMDDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-DIMETHOXY-2-(2-METHYLPHENYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE: is a complex organic compound belonging to the class of imidazoisoquinolines This compound is characterized by its unique structure, which includes methoxy groups, a methylphenyl group, and a sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-DIMETHOXY-2-(2-METHYLPHENYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE involves multiple steps, typically starting with the preparation of the core imidazoisoquinoline structure This can be achieved through cyclization reactions involving appropriate precursorsThe sulfanylidene moiety is introduced via thiolation reactions using sulfur-containing reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

7,8-DIMETHOXY-2-(2-METHYLPHENYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

7,8-DIMETHOXY-2-(2-METHYLPHENYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-DIMETHOXY-2-(2-METHYLPHENYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 7,8-DIMETHOXY-2-(2-METHOXYPHENYL)-3-THIOXO-2,3,10,10A-TETRAHYDROIMIDAZO[1,5-B]ISOQUINOLIN-1(5H)-ONE
  • 7,8-DIMETHOXY-2-(2-METHYLPHENYL)-3-THIOXO-2,3,10,10A-TETRAHYDROIMIDAZO[1,5-B]ISOQUINOLIN-1(5H)-ONE

Uniqueness

The uniqueness of 7,8-DIMETHOXY-2-(2-METHYLPHENYL)-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE lies in its specific structural features, such as the presence of methoxy groups and the sulfanylidene moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

7,8-dimethoxy-2-(2-methylphenyl)-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one

InChI

InChI=1S/C20H20N2O3S/c1-12-6-4-5-7-15(12)22-19(23)16-8-13-9-17(24-2)18(25-3)10-14(13)11-21(16)20(22)26/h4-7,9-10,16H,8,11H2,1-3H3

InChI Key

AZNYXOWVTMDDQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3CC4=CC(=C(C=C4CN3C2=S)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.